![molecular formula C10H13Cl2NO2 B1439525 Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride CAS No. 1181457-90-8](/img/structure/B1439525.png)

Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride

描述

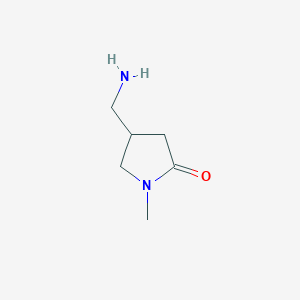

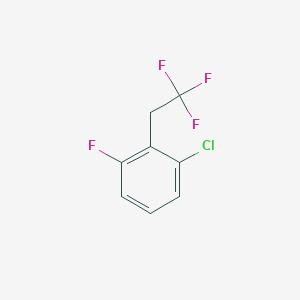

“Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the molecular formula C9H11Cl2NO2 . It is also known by other names such as “Amino (2-chlorophényl)acétate de méthyle, chlorhydrate (1:1)” in French and “Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1)” as per ACD/Index Name .

Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride” consists of 9 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 236.095 Da, and the monoisotopic mass is 235.016678 Da .Physical And Chemical Properties Analysis

“Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride” is a solid substance . It has a predicted boiling point of 270.1±25.0 °C and a predicted density of 1.258±0.06 g/cm3 . It is soluble in DMSO and methanol .科学研究应用

Synthesis Optimization

Optimized synthesis methods for Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride and related compounds have been a significant focus of research, aiming to enhance yield and efficiency. One study detailed the optimized synthesis process of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride by specifying the ideal conditions such as temperature, molar ratio of reactants, and reaction time, achieving a total yield of 98% (Wang Guo-hua, 2008). This optimization is critical for producing high-purity compounds for further applications.

Anticancer Potential

Several studies have explored the structural modification of similar compounds to discover potential anticancer activities. A notable research effort synthesized a series of compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, showing selective inhibition of colon cancer cell proliferation. These compounds demonstrated significant antiproliferative and apoptotic activities, indicating their potential as cancer therapeutics (S. E. Rayes et al., 2020).

Role in Synthesis of Antimicrobial Agents

Research into the synthesis of antimicrobial agents from related compounds has shown promising results. For instance, the conversion of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole into various formazans demonstrated moderate antimicrobial activity against bacterial and fungal strains (P. Sah et al., 2014). This highlights the compound's utility in developing new antimicrobial drugs.

Contribution to Organic Synthesis

Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride and derivatives serve as key intermediates in organic synthesis. Their role in synthesizing positional isomers of clopidogrel hydrogen sulfate, a widely used antiplatelet medication, underscores their importance in pharmaceutical manufacturing (Zou Jiang et al., 2010).

Molecular Structure and Characterization

Studies on the molecular structure and characterization of these compounds provide insights into their chemical behavior and potential applications. For example, the crystal structure analysis of related organotin(IV) complexes has revealed their potential as anticancer drugs due to their cytotoxicity against various human tumor cell lines (T. S. Basu Baul et al., 2009).

安全和危害

“Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride” is classified as a warning substance . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

methyl 2-[(2-chlorophenyl)methylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11;/h2-5,12H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAKTLXICQRMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride | |

CAS RN |

1181457-90-8 | |

| Record name | Glycine, N-[(2-chlorophenyl)methyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)

![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)